ASC-JM-17 (CAS: 1039760-91-2), also known as Rosolutamide, is a highly optimized synthetic curcumin analog engineered to function as an orally bioavailable, multi-pathway proteostasis enhancer. For procurement and material selection, its primary value lies in its potent, simultaneous activation of the Nrf1, Nrf2, and Hsf1 transcription factors, which collectively upregulate proteasome subunits, molecular chaperones, and antioxidant enzymes [1]. Unlike first-generation polyphenols, ASC-JM-17 is specifically designed to drive the ubiquitin-proteasome-mediated degradation of toxic protein aggregates, most notably the polyglutamine-expanded androgen receptor (polyQ-AR) [2]. Its high metabolic stability, favorable oral pharmacokinetics, and dual action on both oxidative stress defense and protein clearance make it a critical benchmark compound for preclinical research in neurodegenerative diseases, spinobulbar muscular atrophy (SBMA), and targeted protein degradation workflows [1].
Substituting ASC-JM-17 with natural curcumin, the earlier synthetic analog ASC-J9 (dimethylcurcumin), or generic Nrf2 activators like dimethyl fumarate compromises both in vitro reproducibility and in vivo efficacy. Natural curcumin is notorious for its poor aqueous solubility, rapid metabolic degradation, and negligible oral bioavailability, rendering it unsuitable for rigorous, dose-dependent in vivo studies [1]. While ASC-J9 improves upon curcumin, it still exhibits lower metabolic exposure and requires significantly higher concentrations to achieve equivalent target degradation [2]. Furthermore, standard Nrf2 activators strictly trigger the antioxidant response element but fail to activate Nrf1 or Hsf1; thus, they do not upregulate the proteasome subunits necessary for the physical clearance of toxic protein aggregates [1]. For procurement workflows requiring reliable oral dosing and comprehensive proteostasis network activation, ASC-JM-17 is structurally and functionally non-replaceable[2].
In comparative reporter assays measuring the induction of the antioxidant response element (ARE), ASC-JM-17 demonstrates significantly higher potency than both its structural predecessors and standard-of-care comparators. When tested in PC12 cells, ASC-JM-17 increased ARE-luciferase activity at considerably lower concentrations than ASC-J9, natural curcumin, and dimethyl fumarate[1]. This heightened potency ensures robust activation of cellular defenses against oxidative stress without requiring high-dose exposures that frequently trigger off-target cytotoxicity in delicate neuronal models [1].
| Evidence Dimension | Concentration required for ARE-luciferase reporter activation |
| Target Compound Data | ASC-JM-17: High activation achieved at low nanomolar/low micromolar concentrations |
| Comparator Or Baseline | ASC-J9, Curcumin, and Dimethyl Fumarate: Required considerably higher concentrations for equivalent activation |
| Quantified Difference | ASC-JM-17 activates the antioxidant pathway at significantly lower concentrations than all three benchmark comparators |
| Conditions | PC12 cells transfected with ARE-luciferase reporter construct |
Allows researchers to procure a highly potent Nrf2 activator that minimizes the risk of dose-dependent off-target effects and improves reproducibility in sensitive cellular assays.
A major limitation of first-generation curcuminoids in preclinical procurement is their rapid metabolic clearance, which complicates formulation and dosing workflows. ASC-JM-17 was engineered specifically to overcome this bottleneck. Pharmacokinetic profiling demonstrates that ASC-JM-17 possesses significantly greater metabolic stability and achieves higher systemic exposure following oral administration in murine models compared to its closely related analog, ASC-J9 [1]. This enhanced stability translates directly to improved in vivo reproducibility, allowing for consistent oral dosing regimens without the need for complex, continuous-infusion formulations [1].
| Evidence Dimension | In vivo metabolic stability and systemic exposure |
| Target Compound Data | ASC-JM-17: High metabolic stability and sustained oral exposure |
| Comparator Or Baseline | ASC-J9: Lower metabolic stability and reduced systemic exposure |
| Quantified Difference | ASC-JM-17 provides greater metabolic stability and exposure via oral administration than ASC-J9 |
| Conditions | Oral administration in wild-type and AR97Q transgenic mouse models |
Eliminates the formulation and dosing challenges associated with unstable polyphenols, ensuring reproducible pharmacokinetics and reliable handling for in vivo procurement.
While standard procurement options for oxidative stress (such as dimethyl fumarate) selectively activate the Nrf2 pathway, ASC-JM-17 provides a uniquely broad mechanism that streamlines laboratory workflows. It simultaneously activates Nrf1, Nrf2, and Hsf1 [1]. This multi-pathway engagement is critical because Nrf1 specifically drives the de novo synthesis of proteasome subunits, enabling the physical degradation of misfolded proteins, while Hsf1 upregulates essential molecular chaperones [2]. Standard Nrf2 activators fail to induce this necessary proteasomal expansion, requiring researchers to procure and co-administer multiple agents to achieve the same systemic effect[1].
| Evidence Dimension | Breadth of transcription factor activation |
| Target Compound Data | ASC-JM-17: Co-activates Nrf1, Nrf2, and Hsf1 |
| Comparator Or Baseline | Standard Nrf2 activators (e.g., Dimethyl Fumarate): Activate Nrf2 only |
| Quantified Difference | ASC-JM-17 uniquely expands proteasome capacity (via Nrf1) and chaperone expression (via Hsf1) alongside antioxidant defenses |
| Conditions | Cellular proteostasis capacity assays in polyQ-AR models |
Allows buyers to procure a single, multi-targeted compound that comprehensively restores protein homeostasis, replacing the need to manage complex, multi-drug experimental workflows.
Due to its superior ability to degrade the polyglutamine-expanded androgen receptor (polyQ-AR) and its high in vivo metabolic stability, ASC-JM-17 is the benchmark compound for modeling Spinal and Bulbar Muscular Atrophy (SBMA) and Spinocerebellar Ataxia [1]. It effectively replaces unstable natural polyphenols in long-term oral dosing studies, ensuring consistent exposure [2].
ASC-JM-17’s unique capacity to activate Nrf1 and upregulate proteasome subunit expression makes it an ideal positive control for ubiquitin-proteasome system (UPS) enhancement assays [1]. It is highly suited for workflows requiring robust, single-agent clearance of toxic protein aggregates without the need for multi-drug combinations[1].
For laboratories requiring highly potent antioxidant response element (ARE) induction, ASC-JM-17 provides activation at significantly lower concentrations than dimethyl fumarate or ASC-J9[1]. Its formulation compatibility and sustained systemic exposure make it the preferred choice for neuroprotective screening in sensitive mammalian models[2].